molecular formula C10H10O4S B021936 2-(Styrylsulfonyl)acetic acid CAS No. 102154-41-6

2-(Styrylsulfonyl)acetic acid

Cat. No. B021936
M. Wt: 226.25 g/mol
InChI Key: WCOXFTGMNJJABC-UHFFFAOYSA-N
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Description

2-(Styrylsulfonyl)acetic acid is an organic compound with the molecular formula C10H10O4S . It has a molecular weight of 226.25 .

Scientific Research Applications

  • Synthesis of Tetrahydro-4H-1,4-thiazin-3-one 1,1-dioxides : Methyl (styrylsulfonyl)acetate, a related compound, is used as a building block for synthesizing 2,3,5,6-tetrahydro-4H-1,4-thiazin-3-one 1,1-dioxides and their derivatives (Takahashi & Yuda, 1996).

  • Biotechnological Processes : Hydroxyalkylammonium salts derived from organylsulfanyl(sulfonyl)acetic acids can stimulate beneficial bacteria, yeasts, and fungi, aiding in biotechnological processes like fodder production, citric acid production, barley sprouting, etc. (Mirskova et al., 2008).

  • Anti-HIV-1 Activity : The 2-sulfonyl-4-chloroanilino moiety in pyrrolyl aryl sulfones, which can be derived from styrylsulfonyl compounds, exhibits potent anti-HIV-1 activity (Artico et al., 1996).

  • Catalysis in Esterification : Sulfonic acid-functionalized mesoporous benzene-silica shows high efficiency in catalyzing the esterification of acetic acid with ethanol, indicating its potential in chemical synthesis (Yang et al., 2005).

  • Dehydration of Acetic Acid : In polyphenylsulfone-based membranes, the incorporation of silica nanoparticles improves the dehydration of acetic acid, suggesting applications in membrane technology (Jullok et al., 2016).

  • Pyrolysis Bio-Oil Upgrading : Propylsulfonic acid derivatised SBA-15 catalysts, related to styrylsulfonyl compounds, effectively upgrade pyrolysis bio-oil via acetic acid esterification, showing potential in biofuel production (Manayil et al., 2016).

properties

IUPAC Name

2-[(E)-2-phenylethenyl]sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c11-10(12)8-15(13,14)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOXFTGMNJJABC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Styrylsulfonyl)acetic acid

Synthesis routes and methods

Procedure details

The styrylthioacetic acid is then oxidized to styrylsulfonylacetic acid as follows. A mixture of styrylthioacetic acid (5 g, 25 mmol) in glacial acetic acid (35 ml) and 30% hydrogen peroxide (15 ml) is heated under reflux for 60 minutes and the mixture is poured onto crushed ice (200 ml) after cooling. The compound separated is filtered and recrystallized from hot water to give white crystalline flakes of (Z)-styrylsulfonylacetic acid; yield 2.4 g (41%); m.p. 150-51 ° C.
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0 (± 1) mol
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5 g
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35 mL
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15 mL
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[Compound]
Name
ice
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200 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ST Nguyen, NP Peet - Synthesis, 2011 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 3 www.thieme-connect.com
MM Fizer, MV Slivka - 2022 - dspace.uzhnu.edu.ua
This article covers seven-membered heterocyclic systems with three heteroatoms in 1st, 2nd, and 5th positions of the ring and their aryl/heteroaryl-fused derivatives. It reviews the …
Number of citations: 0 dspace.uzhnu.edu.ua
K Gulbe, M Turks - The Journal of Organic Chemistry, 2020 - ACS Publications
Ruthenium(II) complexes catalyze the insertion of sulfur dioxide into (het)aryl and alkenyl boronic acids. The transmetalation–sulfination process proceeds with DABSO in the presence …
Number of citations: 16 pubs.acs.org

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